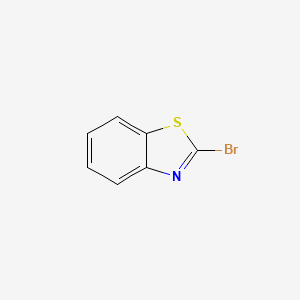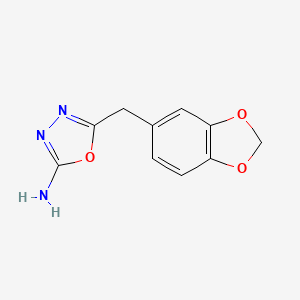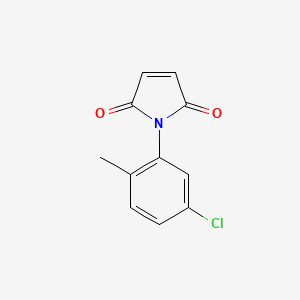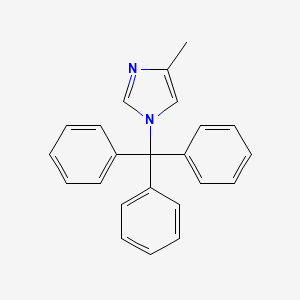
4-甲基-1-三苄基-1H-咪唑
概述
描述
Synthesis Analysis
The synthesis of imidazole derivatives, including "4-Methyl-1-trityl-1H-imidazole," often involves multi-step chemical processes. Techniques such as regioselective synthesis, one-pot synthesis, and palladium-catalyzed cyclization are commonly employed. For instance, the regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles from common intermediates has been developed using N-alkylation methods (Delest et al., 2008). Additionally, a one-pot synthesis approach for diversely functionalized trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones has been reported (Yugandar et al., 2016).
Molecular Structure Analysis
Imidazoles like "4-Methyl-1-trityl-1H-imidazole" exhibit a planar, conjugated, and aromatic ring system. The structure of related imidazole derivatives has been extensively studied using methods like X-ray crystallography and NMR spectroscopy. For example, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was elucidated, showing the planarity of the imidazol-4-yl-triazole system (Afshar et al., 1987).
Chemical Reactions and Properties
Imidazoles undergo various chemical reactions, including cycloannulation, N-alkylation, Suzuki coupling, and nucleophilic substitution. These reactions are pivotal in the synthesis and functionalization of imidazole compounds. For instance, the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles involves oxidation and displacement reactions, leading to compounds active against fungi and bacteria (Heeres & van Cutsem, 1981).
Physical Properties Analysis
The physical properties of "4-Methyl-1-trityl-1H-imidazole" and similar compounds are determined by their molecular structure. The solubility, melting point, and crystalline structure can vary significantly based on the substitution pattern on the imidazole ring. For example, the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined, revealing intermolecular hydrogen bonding and π-π stacking interactions influencing its physical properties (Peppel & Köckerling, 2009).
Chemical Properties Analysis
"4-Methyl-1-trityl-1H-imidazole" shares chemical properties common to imidazoles, such as basicity, nucleophilicity, and the ability to form complexes with metals. These properties are influenced by the electronic nature of the substituents on the imidazole ring. For example, the synthesis and magnetic and EPR studies of an imidazolate-bridged tetranuclear copper(II) complex highlight the ability of imidazole derivatives to act as ligands in complex formation (Chaudhuri et al., 1993).
科学研究应用
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Pharmaceuticals : Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Synthesis of New Drugs : Imidazole has become an important synthon in the development of new drugs . For example, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated for antioxidant activity .
-
Agriculture : Imidazole derivatives are also used in agriculture. For example, imidazole-4-carboxylate is used as a herbicide .
-
Chemical Industry : Imidazole is used in the chemical industry for the synthesis of other chemicals .
-
Material Science : Imidazole and its derivatives are used in the development of new materials due to their unique chemical properties .
-
Biochemistry : Imidazole is a part of the structure of some important biomolecules like histidine and histamine .
-
Pharmaceuticals : Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of New Drugs : Imidazole has become an important synthon in the development of new drugs . For example, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated for antioxidant activity .
-
Agriculture : Imidazole derivatives are also used in agriculture. For example, imidazole-4-carboxylate is used as a herbicide .
-
Chemical Industry : Imidazole is used in the chemical industry for the synthesis of other chemicals .
-
Material Science : Imidazole and its derivatives are used in the development of new materials due to their unique chemical properties .
-
Biochemistry : Imidazole is a part of the structure of some important biomolecules like histidine and histamine .
安全和危害
属性
IUPAC Name |
4-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROHFZOCLUMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347141 | |
| Record name | 4-Methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-trityl-1H-imidazole | |
CAS RN |
82594-80-7 | |
| Record name | 4-Methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

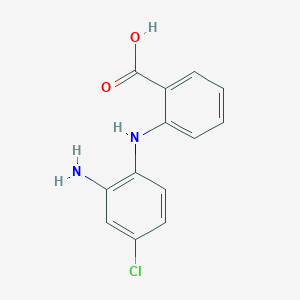
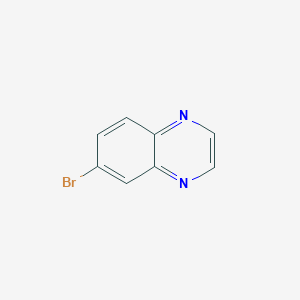
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)
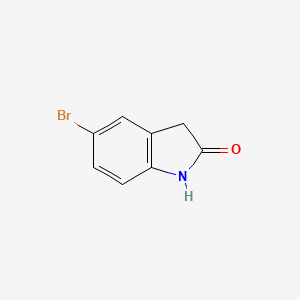
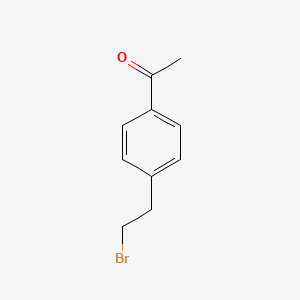

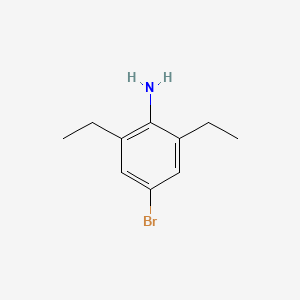

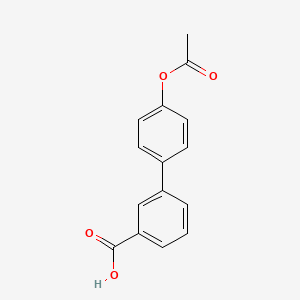
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
